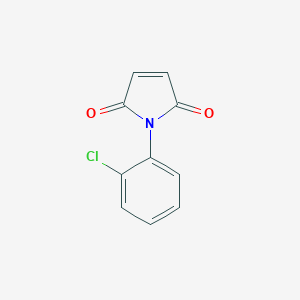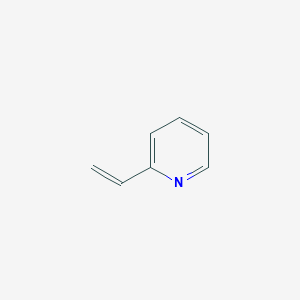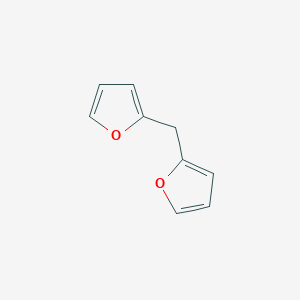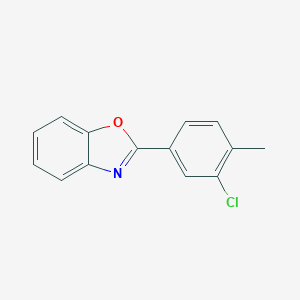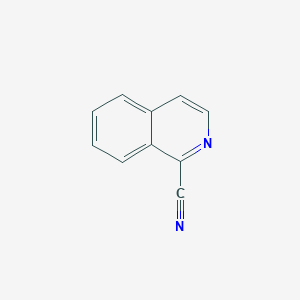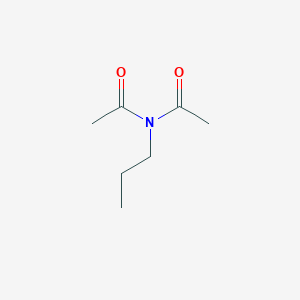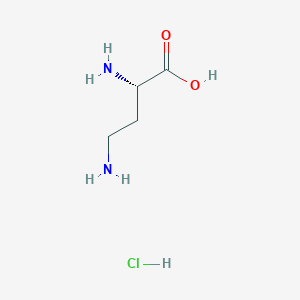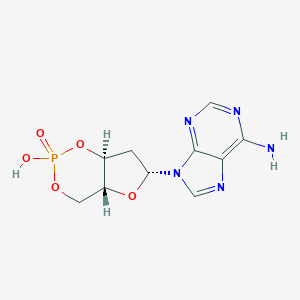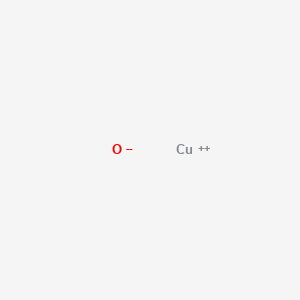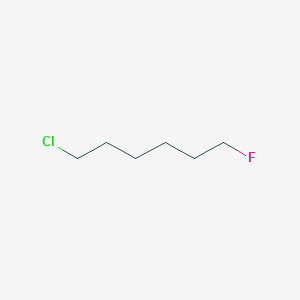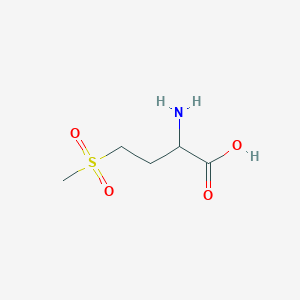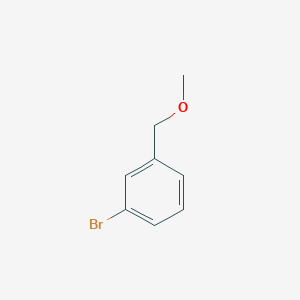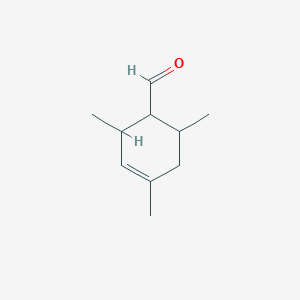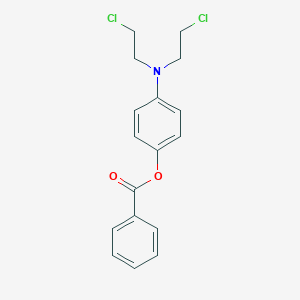
Phenol, p-(bis(2-chloroethyl)amino)-, benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, p-(bis(2-chloroethyl)amino)-, benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a synthetic derivative of phenol, which is commonly used in the production of plastics, pharmaceuticals, and other industrial products. The benzoate derivative of p-(bis(2-chloroethyl)amino)phenol has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用機序
The exact mechanism of action of p-(bis(2-chloroethyl)amino)phenol benzoate is not fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
生化学的および生理学的効果
In addition to its anticancer effects, p-(bis(2-chloroethyl)amino)phenol benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, and has been used in the treatment of various infectious diseases. It has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
One of the main advantages of using p-(bis(2-chloroethyl)amino)phenol benzoate in lab experiments is its potent anticancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and appropriate safety measures must be taken when handling it in the lab.
将来の方向性
There are several potential future directions for research on p-(bis(2-chloroethyl)amino)phenol benzoate. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also investigating its potential use in the treatment of other diseases, such as infectious diseases and inflammatory conditions. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to a better understanding of its potential applications in various fields.
合成法
The synthesis of p-(bis(2-chloroethyl)amino)phenol benzoate involves the reaction of p-(bis(2-chloroethyl)amino)phenol with benzoic acid in the presence of a suitable catalyst. This reaction results in the formation of a white crystalline solid, which can be purified using various techniques such as recrystallization or chromatography.
科学的研究の応用
The p-(bis(2-chloroethyl)amino)phenol benzoate compound has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells in animal models.
特性
CAS番号 |
1233-89-2 |
|---|---|
製品名 |
Phenol, p-(bis(2-chloroethyl)amino)-, benzoate |
分子式 |
C17H17Cl2NO2 |
分子量 |
338.2 g/mol |
IUPAC名 |
[4-[bis(2-chloroethyl)amino]phenyl] benzoate |
InChI |
InChI=1S/C17H17Cl2NO2/c18-10-12-20(13-11-19)15-6-8-16(9-7-15)22-17(21)14-4-2-1-3-5-14/h1-9H,10-13H2 |
InChIキー |
DCKXNKRUGUYEPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
その他のCAS番号 |
1233-89-2 |
同義語 |
4-[Bis(2-chloroethyl)amino]phenol benzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



